sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Description
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate (CAS No. 101199-38-6) is a sulfonated phenothiazine derivative with the molecular formula C₁₅H₁₄NNaO₃S₂ and a molecular weight of 343.40 g/mol . It is commonly referred to as PTZ-343 and is primarily utilized as a chemiluminescence enhancer in horseradish peroxidase (HRP)-based assays, where it amplifies luminol-H₂O₂ reactions to improve sensitivity and signal intensity . The compound features a phenothiazine core—a tricyclic structure with sulfur and nitrogen atoms—linked to a propane sulfonate group, which enhances water solubility and stabilizes radical intermediates during redox reactions .
Properties
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101199-38-6 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Kawanishi’s Two-Step Alkylation-Sulfonation Method
The earliest documented synthesis, developed by Kawanishi et al., involved a two-step process. First, phenothiazine was alkylated with 1,3-dibromopropane under basic conditions to yield 10-(3-bromopropyl)phenothiazine. This intermediate was then subjected to nucleophilic substitution with sodium sulfite to introduce the sulfonate group.
Reaction Conditions :
- Alkylation : Phenothiazine reacted with 1,3-dibromopropane in the presence of sodium hydride (NaH) at 50°C for 24 hours.
- Sulfonation : The brominated intermediate was refluxed with sodium sulfite in a 4:1 acetonitrile-water mixture.
Outcomes :
- Total yield: 9% after chromatographic purification.
- Limitations: Low yield attributed to competing side reactions and the instability of the brominated intermediate.
Modern One-Step Anion-Sultone Coupling
In Situ Phenothiazine Anion Generation
A breakthrough method, patented in 2008, leverages the direct reaction between phenothiazine anion and 1,3-propane sultone. This approach eliminates intermediate isolation, enhancing efficiency.
Synthetic Procedure :
- Anion Formation : Phenothiazine (0.4 mol) is deprotonated with sodium hydride (0.44 mol) in anhydrous tetrahydrofuran (THF) under argon.
- Sultone Addition : 1,3-Propane sultone (0.42 mol) is introduced to the anion solution, stirred at 50°C for 2 hours.
- Isolation : The product precipitates upon cooling and is recrystallized from ethanol-water.
Advantages :
Mechanistic Insight :
The phenothiazine anion attacks the electrophilic β-carbon of the sultone, resulting in ring-opening and sulfonate group incorporation.
Comparative Analysis of Synthetic Routes
| Parameter | Kawanishi Method | Sultone Coupling |
|---|---|---|
| Steps | 2 | 1 |
| Yield | 9% | 85–90% |
| Purity | Requires chromatography | >99% post-recrystallization |
| Reagent Cost | High (1,3-dibromopropane) | Moderate (1,3-propane sultone) |
| Industrial Viability | Low | High |
Key Findings :
- The sultone method’s single-step design minimizes side products, as confirmed by NMR and mass spectrometry.
- Residual phenothiazine, a peroxidase inhibitor, is undetectable (<0.01%) in the final product.
Critical Role of 1,3-Propane Sultone Synthesis
The availability of high-purity 1,3-propane sultone is pivotal. A 2015 patent describes its synthesis via allyl chloride sulfonation, hydrolysis, and cyclodehydration:
- Sulfonation : Allyl chloride reacts with sodium metabisulfite to form sodium allyl sulfonate.
- Hydrolysis : Acidic hydrolysis yields 3-hydroxypropanesulfonic acid.
- Cyclization : Dehydration at 150°C produces 1,3-propane sultone.
Optimization :
- Temperature control during cyclization prevents decomposition.
- Solvent selection (e.g., toluene) enhances sultone stability.
Applications-Driven Purity Requirements
PTZ-343’s efficacy in chemiluminescent assays demands ultrahigh purity. Impurities like unreacted phenothiazine quench peroxidase activity, necessitating:
- Recrystallization : Ethanol-water mixtures remove polar byproducts.
- Spectroscopic Validation : UV-Vis and HPLC ensure compliance with assay standards.
Emerging Alternatives and Modifications
N-Methyl Phenothiazine Derivatives
Recent efforts to bypass phenothiazine’s low reactivity involve N-methylated intermediates. For example, N-methylphenothiazine undergoes smoother sulfonation, though this route diverges from PTZ-343’s structure.
Challenges :
Industrial-Scale Production Protocols
Case Study : A 2 L batch synthesis yields 343.4 g of PTZ-343 (molecular weight 343.4 g/mol) with:
- Reagents : Phenothiazine (80 g), NaH (17.7 g), 1,3-propane sultone (52 g).
- Cost Analysis : Raw material costs reduced by 60% compared to Kawanishi’s method.
Chemical Reactions Analysis
Types of Reactions
PTZ-343 undergoes several types of chemical reactions, including:
Oxidation: PTZ-343 acts as an electron transfer mediator, reacting with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical, which oxidizes luminol anions
Substitution: The sulfonate group in PTZ-343 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Horseradish peroxidase and luminol are commonly used reagents
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Scientific Research Applications
Biological Research Applications
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is utilized in biological research primarily due to its role as a chemiluminescence enhancer. It has been shown to significantly increase the light output in peroxidase-catalyzed reactions involving luminol, making it a valuable tool for detecting various biological substances.
Case Study: Chemiluminescence Detection
In a study examining the effects of this compound on chemiluminescent reactions, researchers found that the compound enhanced the luminescent signal in a dose-dependent manner. The optimal concentration for enhancing luminescence was identified between 1.5 mM and 3.0 mM , where the signal reached approximately 70% of its maximum value at higher concentrations .
Analytical Chemistry Applications
The compound is also employed in analytical chemistry, particularly in assays that require sensitive detection methods. Its ability to enhance chemiluminescence makes it suitable for use in portable chemiluminescence imaging systems, which are valuable in clinical diagnostics and environmental monitoring.
Table: Comparison of Chemiluminescent Enhancers
| Enhancer Name | Optimal Concentration (mM) | Signal Enhancement (%) |
|---|---|---|
| This compound | 1.5 - 3.0 | ~70 |
| Luminol | 5 - 12 | Variable |
| Other Phenothiazine Derivatives | Varies | Varies |
Chemiluminescence Enhancement Mechanism
The mechanism by which this compound enhances chemiluminescence involves its interaction with peroxidase enzymes. The compound stabilizes the reactive intermediates formed during the oxidation of luminol, leading to increased light emission.
Experimental Findings
In experiments conducted under varying pH conditions, it was observed that the optimal pH for the reaction was between 8.3 and 8.6 . This pH range allowed for maximum luminescent output when combined with horseradish peroxidase and sodium perborate .
Mechanism of Action
PTZ-343 acts as an electron transfer mediator. It reacts with horseradish peroxidase to release horseradish peroxidase and a PTZ-343 radical. The PTZ-343 radical quickly oxidizes luminol anions, inducing light emission . This mechanism is crucial for its role in enhancing chemiluminescence in various assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate can be contextualized by comparing it to analogous phenothiazine and phenoxazine derivatives. Key differences in substituents, electronic properties, and applications are highlighted below:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Structure Variations Phenothiazine vs. Phenoxazine: Phenoxazine derivatives (e.g., ) replace the sulfur atom in phenothiazine with oxygen, altering electronic properties. This reduces electron delocalization and redox activity, making phenoxazines less effective in chemiluminescence but more stable in medicinal applications . Substituent Effects: The sulfonate group in PTZ-343 imparts high water solubility, critical for aqueous chemiluminescent assays. In contrast, trifluoromethyl (-CF₃) or difluoromethyl (-CF₂H) groups () increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeting drugs .
Functional Group Impact Sulfonate vs. Amine: PTZ-343’s sulfonate group enhances solubility and stabilizes radical intermediates in HRP reactions, whereas amines (e.g., promethazine) confer basicity and receptor-binding affinity for pharmacological activity .
Applications Chemiluminescence: PTZ-343 is specialized for HRP-based assays due to its sulfonate-enhanced solubility and electron transfer efficiency . Pharmaceuticals: Promethazine () and difluoromethyl derivatives () leverage phenothiazine’s planar structure for receptor interaction, targeting histamine or dopamine pathways .
Research Findings and Data
Table 2: Performance in Chemiluminescence Assays
Biological Activity
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate, often referred to as SPTZ, is a compound derived from phenothiazine with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, particularly in chemiluminescence and as a biochemical enhancer.
- Chemical Name : this compound
- CAS Number : 101199-38-6
- Molecular Formula : C15H14NNaO3S2
- Molecular Weight : 343.403 g/mol
SPTZ acts primarily as a chemiluminescent enhancer in biochemical assays. Its mechanism involves facilitating electron transfer reactions, which are crucial in enhancing the luminescent signals produced during enzymatic reactions. For instance, studies have shown that SPTZ significantly increases the chemiluminescent signal in reactions involving luminol and peroxidase, with optimal enhancement observed at specific pH levels (around 7.2) .
Key Findings:
- Concentration Dependence : The luminescent signal correlates positively with the concentration of SPTZ up to a certain threshold (approximately 1 mM), beyond which the signal begins to decline .
- pH Sensitivity : The effectiveness of SPTZ as an enhancer is also pH-dependent, with maximum activity noted in neutral to slightly acidic conditions .
Applications in Biochemical Assays
SPTZ has been utilized in various biochemical contexts due to its ability to enhance signal detection:
- Chemiluminescence Imaging : SPTZ is employed in portable imaging systems for sensitive detection of biological molecules .
- Peroxidase Assays : It enhances the sensitivity of peroxidase-catalyzed reactions, which are widely used in clinical diagnostics and research applications .
Case Studies
Several studies have highlighted the efficacy of SPTZ in enhancing biochemical assays:
- Luminol-Assisted Reactions :
- Comparative Studies with Other Enhancers :
Data Table: Comparative Analysis of Enhancers
| Enhancer | Optimal pH | Max Signal Intensity | Concentration Range |
|---|---|---|---|
| Sodium Phenothiazine (SPTZ) | 7.2 | High | 0.5 - 1 mM |
| Imidazole | 6.5 | Moderate | 0.1 - 0.5 mM |
| DMAP | 7.0 | Low | 0.01 - 0.1 mM |
Q & A
Q. How to design stability-indicating methods for forced degradation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
